
3-(2-Cyclohexylethyl)pyrrolidine hydrochloride
概要
説明
3-(2-Cyclohexylethyl)pyrrolidine is a chemical compound with the CAS Number: 1220035-66-4 . It has a molecular weight of 181.32 and its IUPAC name is 3-(2-cyclohexylethyl)pyrrolidine .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-(2-Cyclohexylethyl)pyrrolidine, often involves Pd-catalyzed reactions of γ-(N-acylamino)alkenes and γ-(N-Boc-amino)alkenes with aryl bromides . This process generally results in high levels of diastereoselectivity .Molecular Structure Analysis
The molecular structure of 3-(2-Cyclohexylethyl)pyrrolidine is represented by the linear formula C12H23N . The InChI code for this compound is 1S/C12H23N/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h11-13H,1-10H2 .Chemical Reactions Analysis
Pyrrolidine derivatives, including 3-(2-Cyclohexylethyl)pyrrolidine, are often involved in Pd-catalyzed reactions with aryl bromides . These reactions proceed with high levels of diastereoselectivity, forming two bonds in a single operation .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Cyclohexylethyl)pyrrolidine include a molecular weight of 181.32 and a linear formula of C12H23N . The compound is represented by the InChI code 1S/C12H23N/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h11-13H,1-10H2 .科学的研究の応用
1. Synthesis and Chemical Properties
Pyrrolidines, such as 3-(2-Cyclohexylethyl)pyrrolidine hydrochloride, are important heterocyclic organic compounds with diverse applications in medicine and industry, including use as dyes or agrochemical substances. Research has explored their synthesis through various chemical reactions, such as [3+2] cycloadditions and cycloisomerizations, demonstrating their versatility in organic synthesis. For example, Żmigrodzka et al. (2022) investigated the synthesis of pyrrolidines in a specific [3+2] cycloaddition reaction, showcasing their potential for polar nature reactions under mild conditions (Żmigrodzka et al., 2022).
2. Catalytic Applications
Pyrrolidine derivatives, including 3-(2-Cyclohexylethyl)pyrrolidine hydrochloride, can act as catalysts in various organic reactions. Studies have shown that they can be used in deconjugative esterifications and cycloaddition reactions, facilitating the synthesis of various organic compounds. For instance, Sano et al. (2006) demonstrated the use of a pyrrolidine derivative in the catalyzed esterification of 2-cyclohexylideneacetic acids (Sano et al., 2006).
3. Applications in Natural Product Synthesis
Pyrrolidines, including 3-(2-Cyclohexylethyl)pyrrolidine hydrochloride, are key substructures in many bioactive natural products and drugs. Research has focused on developing efficient methods to synthesize pyrrolidine-containing compounds, which are crucial in natural product synthesis. Li et al. (2018) highlighted several strategies, like cycloaddition and annulation, for constructing multisubstituted pyrrolidines, emphasizing their importance in asymmetric synthesis and natural product synthesis (Li et al., 2018).
作用機序
While the specific mechanism of action for 3-(2-Cyclohexylethyl)pyrrolidine is not mentioned in the search results, pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
将来の方向性
While specific future directions for 3-(2-Cyclohexylethyl)pyrrolidine are not mentioned in the search results, pyrrolidine compounds are widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The increased three-dimensional (3D) coverage due to the non-planarity of the pyrrolidine ring—a phenomenon called “pseudorotation”—enhances the interest in this saturated scaffold . This suggests that 3-(2-Cyclohexylethyl)pyrrolidine and similar compounds may continue to be of interest in drug discovery and development .
特性
IUPAC Name |
3-(2-cyclohexylethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.ClH/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZQZTYXWXSNBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclohexylethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



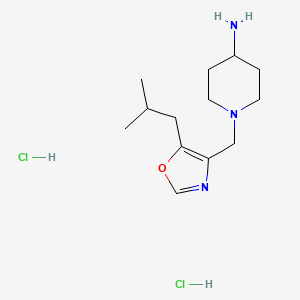
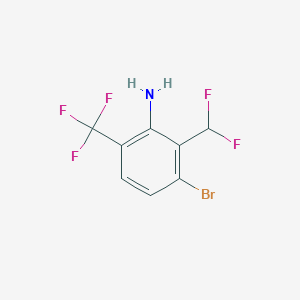
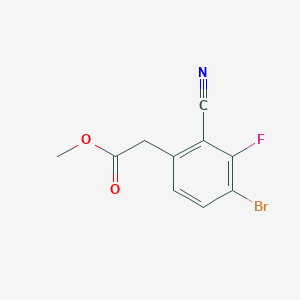

![1-(3-{[trans-2-Hydroxycyclobutyl]amino}propyl)pyrrolidin-2-one](/img/structure/B1484933.png)
amino}phenol](/img/structure/B1484934.png)


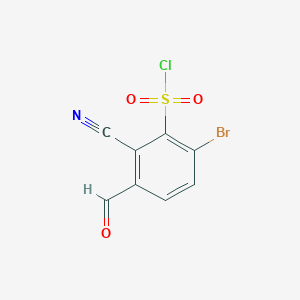
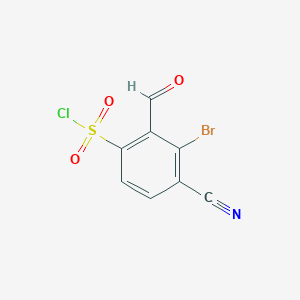

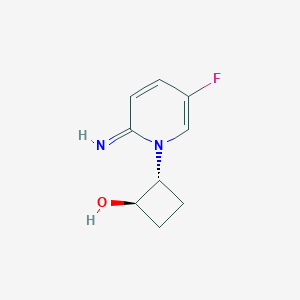

![4-{[trans-2-Hydroxycyclobutyl]amino}-3-methylphenol](/img/structure/B1484950.png)